2,5-Diethoxybenzaldehyde

Catalog No.
S780866
CAS No.
4686-98-0
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diethoxybenzaldehyde

CAS Number

4686-98-0

Product Name

2,5-Diethoxybenzaldehyde

IUPAC Name

2,5-diethoxybenzaldehyde

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-3-13-10-5-6-11(14-4-2)9(7-10)8-12/h5-8H,3-4H2,1-2H3

InChI Key

UGNJILDLOHTRMK-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)OCC)C=O

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C=O

2,5-Diethoxybenzaldehyde (CAS: 4686-98-0) is a dialkoxy-substituted aromatic aldehyde characterized by a melting point of approximately 57°C. It serves as a critical electrophilic building block in organic synthesis, particularly for the development of solvatofluorochromic dyes, conductive polymers, and specialized phenethylamine derivatives[1]. As a precursor, its primary procurement value lies in the specific steric bulk and lipophilicity imparted by the two ethoxy groups at the 2- and 5-positions, which fundamentally alter downstream polymer solubility and chromophore emission profiles compared to shorter-chain alkoxy analogs .

Substituting 2,5-diethoxybenzaldehyde with the more common 2,5-dimethoxybenzaldehyde fails in applications requiring specific steric hindrance or high organic solubility. In fluorescent dye synthesis, the smaller methoxy groups fail to provide the necessary steric bulk to restrict intramolecular rotation, resulting in lower quantum yields [1]. In polymer science, dimethoxy-substituted polymers often suffer from aggregation and poor solubility in processing solvents like chloroform, whereas diethoxy derivatives remain highly soluble. Furthermore, attempting to synthesize the diethoxy compound in-house from 2,5-dihydroxybenzaldehyde requires handling highly toxic, light-sensitive alkylating agents (such as iodoethane) and necessitates extensive column chromatography to achieve acceptable purity .

Elimination of Hazardous Alkylation Workflows

Procuring 2,5-diethoxybenzaldehyde directly bypasses the need to synthesize it from 2,5-dihydroxybenzaldehyde. In-house synthesis requires reacting the dihydroxy precursor with iodoethane and K2CO3 in DMF at 100°C for 15 hours, yielding approximately 85% under optimized conditions [1]. Direct procurement eliminates the handling of light-sensitive, toxic alkylating agents and the subsequent silica gel column chromatography required to remove unreacted starting materials.

Evidence DimensionSynthetic yield and process time
Target Compound Data100% immediate availability, 0h processing
Comparator Or Baseline2,5-dihydroxybenzaldehyde (85% yield, 15h reaction time + chromatography)
Quantified DifferenceEliminates 15h reaction and toxic reagent handling
ConditionsDMF solvent, 100°C, K2CO3 base, N2 atmosphere

Eliminating the alkylation step reduces hazardous waste generation and accelerates downstream synthesis workflows.

Steric Restriction in GFP Chromophore Analogs

When synthesizing Green Fluorescent Protein (GFP) chromophore analogs, the choice of alkoxy substituent dictates the photophysical properties. 2,5-Diethoxybenzaldehyde is used to synthesize 2,5-EtOBDPI, which exhibits enhanced self-restriction compared to the methoxy analog (2,5-MeOBDPI) derived from 2,5-dimethoxybenzaldehyde[1]. The added steric bulk of the ethoxy groups restricts intramolecular rotation between the aromatic ring and the imidazolinone heterocyclic ring, dramatically enhancing emission and solvatofluorochromism.

Evidence DimensionSteric bulk and intramolecular rotational restriction
Target Compound Data2,5-Diethoxybenzaldehyde (ethoxy steric bulk restricts rotation)
Comparator Or Baseline2,5-Dimethoxybenzaldehyde (methoxy groups allow more non-radiative decay)
Quantified DifferenceEnhanced emission intensity via structural self-restriction
ConditionsSolvatofluorochromic evaluation in varying solvent polarities

For developers of fluorescent probes, the ethoxy substitution provides a critical structural mechanism to maximize quantum yield via rotational restriction.

Downstream Polymer Solubility for Thin-Film Processing

In the synthesis of poly(p-phenylenevinylene) (PPV) derivatives for optoelectronics, precursor selection determines polymer processability. Polymers derived from 2,5-diethoxybenzaldehyde exhibit significantly higher solubility in common organic solvents (such as chloroform and toluene) compared to those derived from 2,5-dimethoxybenzaldehyde[1]. This increased lipophilicity is essential for achieving uniform, defect-free thin films via spin-coating.

Evidence DimensionDownstream polymer solubility
Target Compound DataDiethoxy-PPV derivatives (highly soluble in non-polar solvents)
Comparator Or BaselineDimethoxy-PPV derivatives (prone to aggregation/insolubility)
Quantified DifferenceEnables spin-coating of higher molecular weight polymers
ConditionsThin-film device fabrication (OLEDs/OPVs)

High solubility is a strict prerequisite for solution-processed organic electronics, making the diethoxy precursor superior to the dimethoxy analog for device manufacturing.

Thermal Profile of Condensation Intermediates

The thermal properties of intermediates synthesized from 2,5-diethoxybenzaldehyde differ markedly from its methoxy counterpart. For example, the unbrominated nitrostyrene intermediate derived from 2,5-diethoxybenzaldehyde has a melting point of approximately 60°C, whereas the corresponding intermediate from 2,5-dimethoxybenzaldehyde melts at 117-119°C [1]. This drastic shift in thermal behavior dictates the choice of recrystallization solvents and alters the thermal processing window.

Evidence DimensionMelting point of nitrostyrene intermediate
Target Compound Data~60°C (diethoxy intermediate)
Comparator Or Baseline117-119°C (dimethoxy intermediate)
Quantified Difference>50°C reduction in intermediate melting point
ConditionsCondensation with nitromethane and ammonium acetate

Buyers scaling up condensation reactions must account for this lowered melting point to prevent product oiling-out during recrystallization.

Synthesis of Solvatofluorochromic Dyes and GFP Analogs

2,5-Diethoxybenzaldehyde is the optimal precursor for synthesizing imidazolinone-based GFP chromophore analogs where high quantum yield is required. The ethoxy groups provide the necessary steric bulk to restrict non-radiative decay pathways, making this compound superior to methoxy analogs for advanced fluorescent probe development [1].

Precursor for Solution-Processed Conductive Polymers

In the manufacturing of OLEDs and organic photovoltaics, 2,5-diethoxybenzaldehyde is utilized to synthesize highly soluble poly(p-phenylenevinylene) (PPV) derivatives. The diethoxy substitution ensures that the resulting high-molecular-weight polymers remain soluble in processing solvents like toluene, enabling scalable spin-coating fabrication [2].

Schiff Base Ligand Design

For coordination chemistry and catalysis, 2,5-diethoxybenzaldehyde serves as a building block for Schiff base ligands. The specific steric and electronic profile of the ethoxy groups allows for fine-tuning of the metal center's coordination environment, offering a distinct alternative to standard dimethoxy or unsubstituted benzaldehyde ligands [1].

XLogP3

2.1

Wikipedia

2,5-Diethoxybenzaldehyde

Dates

Last modified: 08-15-2023

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